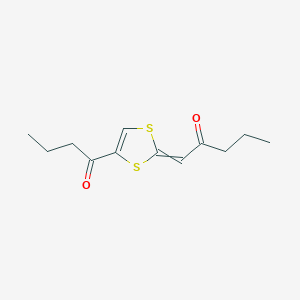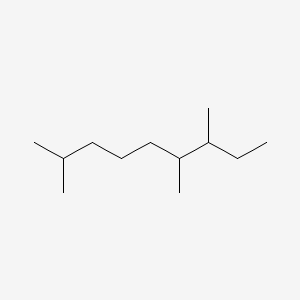
2,6,7-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trimethylnonane is an organic compound with the molecular formula C12H26 It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 6th, and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with methylating agents like methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reactions at elevated temperatures and pressures, allowing for efficient and scalable production of the compound. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethylnonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons, such as alkanes with fewer carbon atoms.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions often require acidic or basic conditions and elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Halogenation reactions typically involve halogen sources like chlorine gas (Cl2) or bromine (Br2) and may require ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,6,7-trimethylnonan-2-ol, 2,6,7-trimethylnonan-2-one, or 2,6,7-trimethylnonanoic acid.
Reduction: Reduction can yield simpler alkanes such as 2,6-dimethyloctane or 2,7-dimethyloctane.
Substitution: Halogenation can produce compounds like 2-chloro-6,7-dimethylnonane or 2,6,7-tribromononane.
Scientific Research Applications
2,6,7-Trimethylnonane has various applications in scientific research, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes. It is also used in the synthesis of more complex organic molecules.
Biology: Research on the biological activity of this compound and its derivatives can provide insights into their potential use as bioactive compounds or pharmaceuticals.
Medicine: Derivatives of this compound may have therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: This compound can be used as a precursor in the production of specialty chemicals, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethylnonane depends on its specific application and the context in which it is used. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes, receptors, or other biomolecules. These interactions can influence various biochemical pathways and physiological processes, leading to the observed effects.
Comparison with Similar Compounds
2,6,7-Trimethylnonane can be compared with other similar compounds, such as:
2,6,6-Trimethylnonane: Another branched alkane with a similar structure but different branching pattern.
2,5,7-Trimethylnonane: A compound with methyl groups at different positions, leading to variations in its chemical properties and reactivity.
2,4,6-Trimethylnonane: Another isomer with a distinct arrangement of methyl groups.
The uniqueness of this compound lies in its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity.
Properties
CAS No. |
62184-16-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,6,7-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-11(4)12(5)9-7-8-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
PGLYQCHTCUBASV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


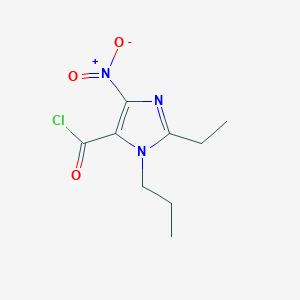
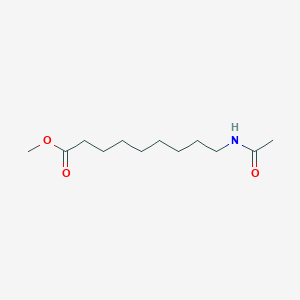



![1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide](/img/structure/B14546850.png)


amino}pentan-1-OL](/img/structure/B14546880.png)
![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)
![N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14546909.png)
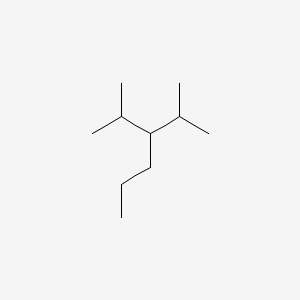
![1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B14546913.png)
